4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of Amino and Ethyl Groups: Amino and ethyl groups are introduced through nucleophilic substitution reactions.
Methoxyethyl Group Addition: The methoxyethyl group is added via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target, leading to modulation of biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the methoxyethyl group.
4-amino-3-methyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Has a methyl group instead of an ethyl group.
4-amino-3-ethyl-N-(2-ethoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Contains an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group in 4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide imparts unique chemical properties, such as increased solubility and specific interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
618072-03-0 |
---|---|
Molecular Formula |
C9H15N3O2S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-amino-3-ethyl-N-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H15N3O2S2/c1-3-12-7(10)6(16-9(12)15)8(13)11-4-5-14-2/h3-5,10H2,1-2H3,(H,11,13) |
InChI Key |
AQFYLGFUWPTAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)NCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.